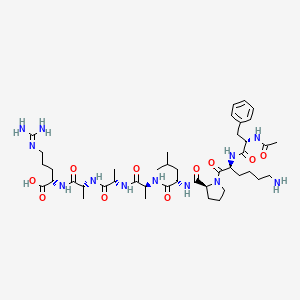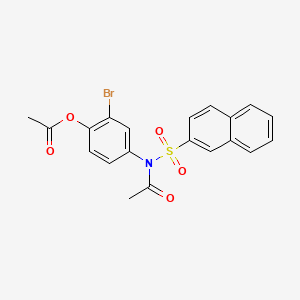
Ebna1-IN-SC7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ebna1-IN-SC7 is a selective inhibitor of Epstein-Barr nuclear antigen 1 (EBNA1), a protein encoded by the Epstein-Barr virus (EBV). This compound interferes with the DNA binding activity of EBNA1, making it a valuable tool in research related to EBV-associated cancers . The compound has an IC50 value of 23 μM, indicating its potency in inhibiting EBNA1 .
Méthodes De Préparation
The preparation of Ebna1-IN-SC7 involves several synthetic routes and reaction conditions. One method includes the use of high-throughput in silico virtual screening to identify potential inhibitors, followed by biochemical assays to confirm their activity . The compound is typically synthesized in a laboratory setting, with specific conditions tailored to optimize yield and purity.
Analyse Des Réactions Chimiques
Ebna1-IN-SC7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include various derivatives of the original compound, which can be used to study its structure-activity relationship .
Applications De Recherche Scientifique
Ebna1-IN-SC7 has several scientific research applications, including:
Chemistry: Used to study the binding interactions between EBNA1 and DNA, providing insights into the molecular mechanisms of EBV-related diseases.
Biology: Helps in understanding the role of EBNA1 in viral genome maintenance and replication during latent infection.
Mécanisme D'action
Ebna1-IN-SC7 exerts its effects by binding to EBNA1 and inhibiting its interaction with DNA. This disruption prevents the transcriptional activation of EBNA1, thereby inhibiting the replication and maintenance of the EBV genome . The compound targets specific regions of EBNA1, including the DNA binding domain, which is crucial for its function . By interfering with these molecular pathways, this compound can effectively inhibit the growth and proliferation of EBV-infected cells .
Comparaison Avec Des Composés Similaires
Ebna1-IN-SC7 is unique in its selectivity for EBNA1. Similar compounds include:
SC11: Another selective inhibitor of EBNA1, with similar potency and mechanism of action.
SC27: While structurally related, this compound does not significantly inhibit EBNA1-DNA binding.
These compounds highlight the specificity and effectiveness of this compound in targeting EBNA1, making it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H16BrNO5S |
|---|---|
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
[4-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-bromophenyl] acetate |
InChI |
InChI=1S/C20H16BrNO5S/c1-13(23)22(17-8-10-20(19(21)12-17)27-14(2)24)28(25,26)18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,1-2H3 |
Clé InChI |
SSARAOHVKXASDW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B10831127.png)
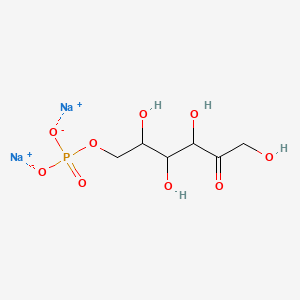

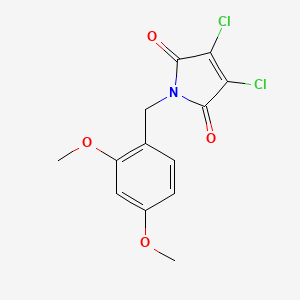
![2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol](/img/structure/B10831151.png)

![2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B10831163.png)
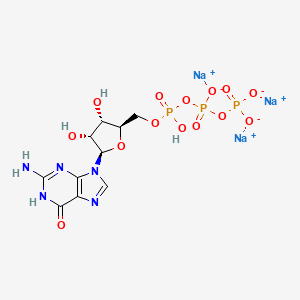
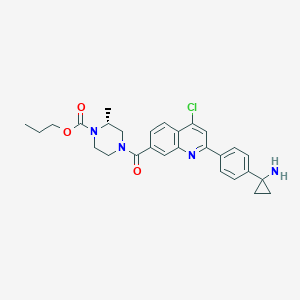

![trisodium;[(2R,4S,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10831197.png)
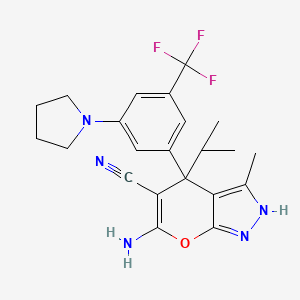
![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B10831214.png)
